p-Chlorophenyl dichlorophosphate

Catalog No.
S1521783
CAS No.
772-79-2
M.F
C6H4Cl3O2P
M. Wt
245.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Chlorophenyl dichlorophosphate

CAS Number

772-79-2

Product Name

p-Chlorophenyl dichlorophosphate

IUPAC Name

1-chloro-4-dichlorophosphoryloxybenzene

Molecular Formula

C6H4Cl3O2P

Molecular Weight

245.4 g/mol

InChI

InChI=1S/C6H4Cl3O2P/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H

InChI Key

CCZMQYGSXWZFKI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OP(=O)(Cl)Cl)Cl

Synonyms

4-Chlorophenyl Dichlorophosphinate; 4-Chlorophenyl Phosphorodichloridate;p-Chlorophenyl Dichlorophosphate; p-Chlorophenyl Phosphorodichloridate;

Canonical SMILES

C1=CC(=CC=C1OP(=O)(Cl)Cl)Cl

Organic Synthesis

p-Chlorophenyl dichlorophosphate serves as a versatile reagent in organic synthesis, particularly in the following areas:

  • Coupling reactions: It acts as a key intermediate in various coupling reactions, including:
    • Buchwald-Hartwig coupling
    • Suzuki-Miyaura coupling
    • Stille coupling
    • Sonogashira coupling
    • Negishi coupling
    • Heck coupling
    • Hiyama coupling

These coupling reactions play a crucial role in the synthesis of complex organic molecules with diverse applications in various fields, including pharmaceuticals, materials science, and agrochemicals.

Nucleotide Chemistry

p-Chlorophenyl dichlorophosphate finds applications in nucleotide chemistry, particularly for:

  • Phosphorylation of nucleosides: It introduces a phosphate group to nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This process is essential for the synthesis of modified nucleosides with specific biological functions.

p-Chlorophenyl dichlorophosphate (also known as 4-chlorophenyl dichlorophosphate or 4-chlorophenyl phosphorodichloridate) is an organophosphorus compound with the chemical formula C6H4Cl3O2P [1]. It is a colorless liquid that finds use as a ligand in various organic coupling reactions within scientific research [1].


Molecular Structure Analysis

The key feature of p-chlorophenyl dichlorophosphate's structure is the P-Cl bond. The presence of two chlorine atoms bonded to the central phosphorus atom makes it a good leaving group, facilitating its role as a ligand in organic reactions [1]. Additionally, the chlorine atom on the phenyl ring (aromatic ring) deactivates the aromatic ring towards electrophilic aromatic substitution, influencing its reactivity profile in certain reactions [3].


Chemical Reactions Analysis

Synthesis

C6H5Cl + PCl5 -> C6H4ClPOCl2 + HCl (1)

(Chlorobenzene) + (Phosphorus pentachloride) -> (p-Chlorophenyl dichlorophosphate) + (Hydrogen chloride)

Reactions as a Ligand

p-Chlorophenyl dichlorophosphate serves as a ligand in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling [1]. These reactions allow for the formation of carbon-carbon bonds between different organic fragments.

Physical and Chemical Properties

  • Melting point: Not readily available in scientific literature
  • Boiling point: Not readily available in scientific literature
  • Solubility: Soluble in organic solvents like dichloromethane and chloroform [1]
  • Stability: Hydrolyzes readily in water [1]

Mechanism of Action (not applicable)

p-Chlorophenyl dichlorophosphate does not have a known biological function and is not directly involved in biological systems. Its mechanism of action lies in its ability to act as a ligand in organic coupling reactions.

p-Chlorophenyl dichlorophosphate is a suspected eye irritant and may cause skin irritation [5]. It is also suspected to be harmful if inhaled or swallowed [5]. Due to the presence of chlorine atoms, it may react with water to release hydrochloric acid fumes, which can further irritate the respiratory system [1].

Always consult Safety Data Sheets (SDS) before handling p-Chlorophenyl dichlorophosphate.

Here are some safety precautions to consider when handling this compound:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Work in a well-ventilated area.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to local regulations.

Data source:

  • Sigma-Aldrich. 4-Chlorophenyl dichlorophosphate 99% [CAS No. 772-79-2].
  • Abel, E. (1865). Researches on the action of phosphorus pentachloride on organic bodies. The Quarterly Journal of Science, 2, 15–32.
  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic chemistry (2nd ed.). Oxford University Press.
  • Gerrard, W. M., Lappin, G. R., & Mann, F. G. (1962). Phosphoric esters and amides. Part I. Some diaryl phosphorodichloridates. Journal of the Chemical Society, 2386-2390.
  • Santa Cruz Biotechnology. p-Chlorophenyl dichlorophosphate. [Refer to the Safety Data Sheet for specific

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

772-79-2

Dates

Modify: 2023-08-15

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